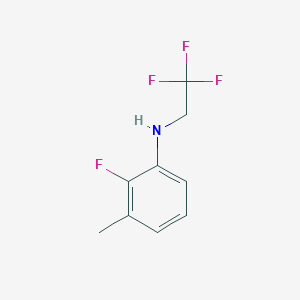

2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

Molecular Formula |

C9H9F4N |

|---|---|

Molecular Weight |

207.17 g/mol |

IUPAC Name |

2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C9H9F4N/c1-6-3-2-4-7(8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |

InChI Key |

ASDXHHOGYROFFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aromatic Core: 2-fluoro-3-methylaniline Derivatives

The aromatic core with fluorine and methyl substituents can be prepared by:

- Halogenated Aromatic Precursors: Starting from 1-bromo-3-fluoro-2-methylbenzene or similar halogenated intermediates.

- Palladium-Catalyzed Amination: Using palladium catalysts (e.g., tris(dibenzylideneacetone)dipalladium) with ligands such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene and bases like cesium carbonate under nitrogen atmosphere at elevated temperatures (~85 °C) to introduce protected amine groups (e.g., tert-butoxycarbonyl-protected aniline).

| Reagent/Condition | Amount/Details |

|---|---|

| 1-bromo-3-fluoro-2-methylbenzene | 22.1 g, 86 mmol, 1 eq. |

| tert-butyl carbamate (Boc-protecting) | 11.1 g, 94.6 mmol, 1.1 eq. |

| Pd catalyst (tris(dba)3) | 2.4 g, 2.6 mmol, 0.03 eq. |

| Ligand (Xantphos) | 2 g, 3.4 mmol, 0.04 eq. |

| Cesium carbonate | 56 g, 172 mmol, 2 eq. |

| Solvent | 330 mL dioxane |

| Temperature | 85 °C |

| Reaction time | 3 hours |

Deprotection and Formation of Free Aniline

N-Trifluoroethylation of Aniline Nitrogen

The critical step is the introduction of the 2,2,2-trifluoroethyl group onto the aniline nitrogen, which can be achieved by:

Iron Porphyrin-Catalyzed N-Trifluoroethylation: Using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source and iron porphyrin catalysts (e.g., FeTPPCl or FeTPP(NO)) to mediate the N-trifluoroethylation reaction of anilines.

Alternative N-Trifluoromethylation Methods: Using carbon disulfide and other reagents under neutral conditions to install trifluoromethyl groups on nitrogen, though this method is more common for N-CF3 rather than N-CF2CH3 groups.

Metallaphotoredox Catalysis: Recent advances include nickel/photoredox-catalyzed multicomponent reactions involving trifluoropropene and amines to build N-trifluoroalkyl anilines with high chemo- and regioselectivity. This method is promising for complex N-trifluoroalkyl anilines but may require optimization for 2,2,2-trifluoroethyl substitution.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aromatic amination | Pd-catalyzed Buchwald-Hartwig amination | Pd(dba)3, Xantphos, Cs2CO3, Boc2O | 85 °C, 3 h, dioxane | 84-91 | Protected aniline intermediate |

| Boc deprotection | Acid-mediated deprotection | HCl in ethyl acetate or dioxane | 20-60 °C, 1-30 h | 91-93 | Free aniline hydrochloride salt |

| N-Trifluoroethylation | Fe-porphyrin-catalyzed N-alkylation | FeTPP(NO), 2,2,2-trifluoroethylamine HCl | Mild conditions, solvent varies | ~83 | High selectivity for electron-rich anilines |

In-Depth Research Findings and Analysis

- Catalyst Selection: Iron porphyrin catalysts are effective for N-trifluoroethylation, with FeTPP(NO) showing improved yields compared to FeTPPCl.

- Electronic Effects: Electron-rich anilines (e.g., with methyl substituents) enhance the N-trifluoroethylation yield, likely due to increased nucleophilicity of nitrogen.

- Reaction Monitoring: Yields and purity are typically confirmed by ^1H NMR, ^19F NMR, and mass spectrometry. For example, ^1H NMR signals for aromatic protons and methyl substituent, and characteristic trifluoroethyl fluorine signals in ^19F NMR, confirm product formation.

- Purification: Column chromatography or crystallization is used to isolate the final product with high purity.

- Safety and Handling: Fluorinated amines require handling under inert atmosphere and appropriate PPE due to toxicity and volatility.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline with structurally related compounds, highlighting substituent variations, molecular properties, and applications:

Key Structural and Functional Insights:

Substituent Effects: Electron-withdrawing groups (F, Cl, Br, CF₃): Increase metabolic stability and reduce amine basicity, enhancing receptor binding. For example, the 4-chloro analog’s role in Quazepam underscores halogenated anilines’ utility in CNS drugs.

Positional Isomerism :

- The 2-fluoro-3-methyl substitution in the main compound creates steric hindrance distinct from 2-bromo or 4-chloro analogs, which may affect solubility and synthetic accessibility.

Trifluoroethyl vs. Trifluoromethyl :

- The -NCH₂CF₃ group in the main compound offers greater conformational flexibility compared to rigid -CF₃ substituents, influencing pharmacokinetic profiles.

Research Findings and Implications

Fluorine’s Role : Fluorination at the 2-position enhances bioavailability by reducing amine basicity and increasing membrane permeability. The trifluoroethyl group further augments these effects via strong electron-withdrawing induction.

Comparative Bioactivity :

- The 4-chloro analog’s use in Quazepam highlights the importance of halogenated anilines in GABA receptor modulation.

- 2-Bromo derivatives (e.g., CAS 1021056-39-2) are valued in cross-coupling reactions for drug discovery.

Synthetic Challenges : Electron-deficient aromatic rings (e.g., 2-fluoro-5-CF₃ ) require specialized fluorination techniques, such as Balz-Schiemann or halogen-exchange reactions.

Biological Activity

2-Fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of fluorinated groups enhances lipophilicity and biological interactions, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Fluorine atoms : These increase the compound's electron-withdrawing properties.

- Trifluoroethyl group : Enhances lipophilicity and membrane permeability.

- Methyl group : Potentially influences the compound's steric properties and reactivity.

The mechanism of action of this compound largely involves its interaction with specific biological targets. The trifluoroethyl group can form strong hydrogen bonds with protein targets, which may lead to enzyme inhibition or modulation of receptor activity. This interaction is crucial for understanding its potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has been studied for its antibacterial and antifungal properties. Its structural similarity to other anilines with known antimicrobial activity suggests it may inhibit bacterial growth effectively.

- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial effects with a minimum inhibitory concentration (MIC) of 4 µg/mL.

-

Enzyme Inhibition :

- Studies have suggested that the compound can inhibit specific enzymes involved in metabolic pathways. The presence of fluorinated groups enhances binding affinity to these enzymes.

- Research Findings : Compounds with similar structures demonstrated inhibition of cytochrome P450 enzymes, which are critical in drug metabolism.

-

Cytotoxicity :

- Preliminary studies indicate potential anticancer properties through the induction of apoptosis in cancer cell lines.

- Case Study : A structurally related aniline derivative showed significant cytotoxicity against various cancer cell lines, suggesting that the trifluoroethyl moiety may enhance its efficacy .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activity of this compound against structurally similar compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | 4 | High | Yes |

| 5-Chloro-2-methyl-N-(CF3)Aniline | 16 | Moderate | Moderate |

| Benzimidazole Derivative | 1 | Low | No |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-fluoro-3-methylaniline with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) under inert conditions (N₂ atmosphere) at 60–80°C for 12–24 hours. Optimization may include solvent selection (DMF or acetonitrile), stoichiometric ratios (1:1.2 amine:alkylating agent), and monitoring via TLC/HPLC .

- Data Note : Purity can be assessed using GC-MS or HPLC (retention time ~8.2 min with C18 column, acetonitrile/water mobile phase).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and confirm its structure?

- Methodology :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm), CF₃ group (δ 120–125 ppm in ¹³C), and N–CH₂CF₃ protons (δ 3.5–4.0 ppm).

- IR : Peaks at ~3400 cm⁻¹ (N–H stretch), 1500–1600 cm⁻¹ (C–F stretches), and 1120 cm⁻¹ (C–N vibration).

- MS : Molecular ion peak at m/z 221 (calculated for C₉H₈F₄N) with fragmentation patterns matching loss of –CH₂CF₃ .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodology : Solubility is tested in polar aprotic solvents (e.g., DMSO, acetone) and aqueous buffers (pH 1–10). Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Data : LogP ~2.8 (indicating moderate lipophilicity). Stable in dark, dry conditions but prone to hydrolysis in acidic/basic media .

Advanced Research Questions

Q. How do the fluorine substituents influence the electronic properties and reactivity of the aniline core?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and HOMO-LUMO gaps. Experimental validation via Hammett σ constants (CF₃: σₚ ≈ 0.54) to predict substituent effects on aromatic electrophilic substitution .

- Key Finding : The –CF₃ group strongly withdraws electrons, reducing the basicity of the amine (pKa ~3.5 vs. ~4.8 for non-fluorinated analogs) .

Q. What mechanistic insights govern the biological activity of this compound in pesticidal or pharmacological contexts?

- Methodology : In vitro enzyme inhibition assays (e.g., acetylcholinesterase for pesticidal activity) and molecular docking (PDB: 1ACJ) to identify binding interactions.

- Case Study : Analogous compounds (e.g., 2-fluoro-4-methyl derivatives) showed acaricidal activity against Tetranychus cinnabarinus (LC₅₀ = 12.3 μM) via disruption of mite nerve signaling .

Q. How can conflicting data on thermal stability be resolved using advanced analytical techniques?

- Methodology : Differential Scanning Calorimetry (DSC) to determine decomposition onset temperatures. Conflicting TGA data (e.g., 180°C vs. 200°C) may arise from sample purity or heating rates (recommended: 10°C/min under N₂) .

Q. What strategies are effective for Structure-Activity Relationship (SAR) studies targeting fluorinated aniline derivatives?

- Methodology :

- Synthetic Modifications : Vary substituents (e.g., –NO₂, –OCH₃) at the 4-position.

- Assays : Test in vitro cytotoxicity (MTT assay) and in vivo efficacy (e.g., rodent models for CNS targets).

- Data Correlation : Use QSAR models (e.g., CoMFA) to link electronic descriptors (σ, π) with bioactivity .

Q. What are the challenges in quantifying trace impurities in this compound using HPLC or LC-MS?

- Methodology : Employ orthogonal methods:

- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% formic acid).

- LC-MS/MS : MRM mode for detecting impurities (e.g., unreacted aniline precursor at m/z 110 → 93).

- Limitations : Fluorinated byproducts (e.g., trifluoroethanol adducts) may co-elute; use ion-pairing agents (e.g., TFA) to improve resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.